5-Methyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide
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Overview
Description
5-Methyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring, a piperidine ring, and a thiophene-2-sulfonamide group. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, pyridazinone derivatives are known to inhibit phosphodiesterase enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-pyridazin-3(2H)-one: Known for its inotropic and vasodilator properties.
Uniqueness
5-Methyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide is unique due to its combination of a pyridazine ring, a piperidine ring, and a thiophene-2-sulfonamide group
Properties
Molecular Formula |
C20H22N4O2S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-methyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C20H22N4O2S2/c1-15-8-11-20(27-15)28(25,26)23-17-7-5-6-16(14-17)18-9-10-19(22-21-18)24-12-3-2-4-13-24/h5-11,14,23H,2-4,12-13H2,1H3 |
InChI Key |
WCIOXWVVZAUREW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
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